REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.Cl[CH2:18][C:19](Cl)=[O:20].CCCCCCCCCC.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[C:10]2[C:11](=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=2)[CH2:18][C:19]1=[O:20] |f:3.4.5.6|
|
Name
|
|
Quantity
|
169.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)F)NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
385 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated under a nitrogen atmosphere for 2 hours at 70°
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
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the volatiles are distilled off under 200 mbar pressure at 62-72°
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 120° for 5 hours
|
Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 20°
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched by addition to a pre-cooled solution of 67 ml of 37% hydrochloric acid in 800 ml of water at 20±10°
|
Type
|
FILTRATION
|
Details
|
the resultant mixture is filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DISTILLATION
|
Details
|
the volatiles are distilled off
|
Type
|
ADDITION
|
Details
|
To the residue is added 100 ml of heptane
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 0° over a 30 minute period
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed three times with 45 ml of heptane
|
Type
|
ADDITION
|
Details
|
To the crude product is added 90 g of charcoal (DARCO G-60) and 4500 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
DISTILLATION
|
Details
|
After distilling off 4390 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 15°
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
WASH
|
Details
|
washed three times with 30 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)F)N1C(CC2=CC(=CC=C12)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |